N'-(2-Oxo-1,2-dihydro-3H-indol-3-ylidene)-2-phenylacetohydrazide
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Overview
Description
N’-(2-Oxo-1,2-dihydro-3H-indol-3-ylidene)-2-phenylacetohydrazide is a compound with a complex structure that belongs to the class of indole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Oxo-1,2-dihydro-3H-indol-3-ylidene)-2-phenylacetohydrazide typically involves the condensation of isatin (1H-indole-2,3-dione) with phenylhydrazine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pH, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-(2-Oxo-1,2-dihydro-3H-indol-3-ylidene)-2-phenylacetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted indole derivatives .
Scientific Research Applications
N’-(2-Oxo-1,2-dihydro-3H-indol-3-ylidene)-2-phenylacetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential anticancer properties.
Pharmacology: Research has indicated that the compound can induce apoptosis in cancer cells, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of N’-(2-Oxo-1,2-dihydro-3H-indol-3-ylidene)-2-phenylacetohydrazide involves its interaction with cellular pathways that regulate apoptosis. The compound has been shown to induce apoptosis through mitochondrial membrane potential disruption, DNA fragmentation, and activation of apoptotic markers such as Annexin V . These effects are mediated by the compound’s ability to target specific molecular pathways involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N’- (5-Nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-phenoxyacetohydrazide
- N’- (5-Nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thiophenecarbohydrazide
- N’- (5-Nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)cyclopropanecarbohydrazide
Uniqueness
N’-(2-Oxo-1,2-dihydro-3H-indol-3-ylidene)-2-phenylacetohydrazide stands out due to its unique structure, which allows it to interact with a wide range of biological targets. Its ability to induce apoptosis at submicromolar concentrations makes it particularly promising for anticancer research .
Properties
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c20-14(10-11-6-2-1-3-7-11)18-19-15-12-8-4-5-9-13(12)17-16(15)21/h1-9,17,21H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEGIZBDYBJTTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)N=NC2=C(NC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10420199 |
Source
|
Record name | NSC682573 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10420199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
300805-68-9 |
Source
|
Record name | NSC682573 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10420199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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